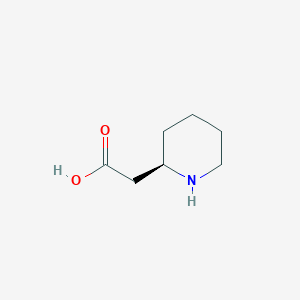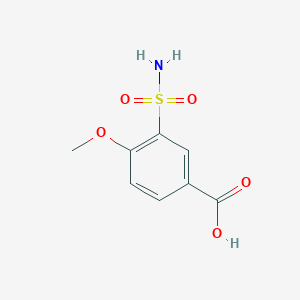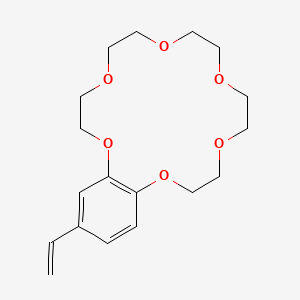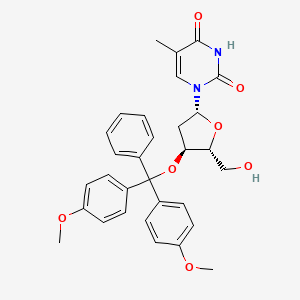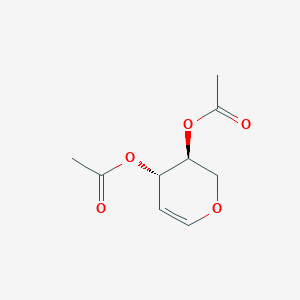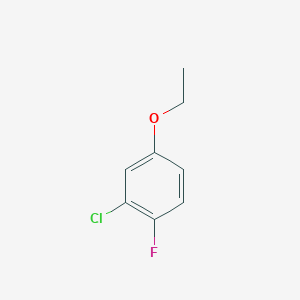
3-Chloro-4-fluorophenetole
Vue d'ensemble
Description
3-Chloro-4-fluorophenetole is an organic compound that belongs to the class of ether compounds. It has the chemical formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Inhibitors of Tyrosinase from Agaricus bisporus
3-Chloro-4-fluorophenetole: has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme implicated in melanin production. Overproduction of melanin is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl fragment in small compounds has shown to improve the inhibition of tyrosinase from Agaricus bisporus, suggesting potential applications in pharmaceutical and cosmetic industries .
Molecular Modelling and Docking Analysis
The compound has been used in molecular modelling studies to understand its interaction with the catalytic site of tyrosinase. Docking analysis has supported the activity of compounds containing the 3-chloro-4-fluorophenyl moiety, indicating higher potency compared to reference compounds. This application is crucial for the design of new therapeutic agents .
Synthesis of Bioactive Chemotypes
The 3-chloro-4-fluorophenyl fragment is incorporated into various chemotypes, which are then screened for bioactivity. This approach is significant in the synthesis of new compounds with potential biological applications, such as the development of new drugs .
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, 3-Chloro-4-fluorophenetole is used in the synthesis of more complex organic molecules. Its reactivity allows for the creation of diverse chemical structures, which can be further explored for various scientific applications .
Development of Diagnostic Agents
The structural features of 3-Chloro-4-fluorophenetole make it a candidate for the development of diagnostic agents. Its ability to interact with specific proteins could be utilized in the design of diagnostic tools for detecting diseases .
Research in Skin Pigmentation Therapies
Given its role in tyrosinase inhibition, 3-Chloro-4-fluorophenetole is being researched for its applications in therapies targeting skin pigmentation disorders. This includes treatments for conditions like melasma, vitiligo, and hyperpigmentation .
Neurodegenerative Disease Research
The compound’s inhibitory effect on tyrosinase also opens avenues for research into neurodegenerative diseases like Parkinson’s, where abnormal melanin synthesis is a factor. It could lead to the development of novel therapeutic strategies .
Cosmetic Industry Applications
In the cosmetic industry, 3-Chloro-4-fluorophenetole can be utilized to develop products that regulate melanin production, offering solutions for uneven skin tone and age spots. Its effectiveness in tyrosinase inhibition makes it a valuable component in cosmetic formulations .
Propriétés
IUPAC Name |
2-chloro-4-ethoxy-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRDQDDPKYKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378653 | |
| Record name | 3-Chloro-4-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289039-45-8 | |
| Record name | 2-Chloro-4-ethoxy-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


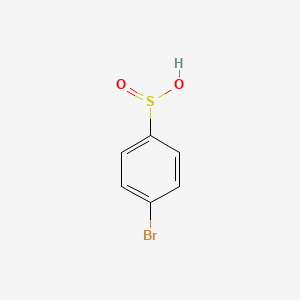

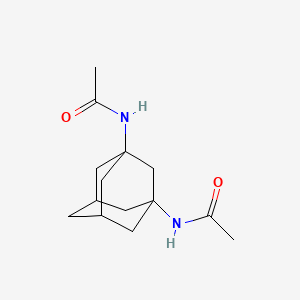


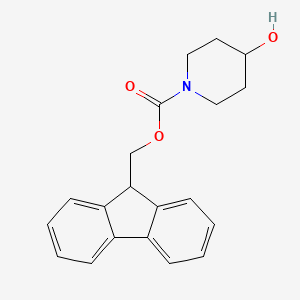
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)

